7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Lipophilicity Medicinal Chemistry Physicochemical Property Prediction

Generic spirocyclic analogs often fail to replicate target binding and metabolic stability. This 7'-fluoro derivative, built on a cyclohexane-spiro scaffold, addresses that gap for 11β-HSD1 inhibitor programs. • Rigid spirocyclic core offers superior target selectivity over planar isoquinoline analogs. • 7'-Fluoro substitution optimizes LogP (~3.53) and blocks oxidative metabolism at the 7'-position. • Available at ≥98% purity with confirmed stock; ships globally under ambient conditions.

Molecular Formula C14H18FN
Molecular Weight 219.303
CAS No. 1266894-81-8
Cat. No. B594435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
CAS1266894-81-8
Synonyms7'-fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]
Molecular FormulaC14H18FN
Molecular Weight219.303
Structural Identifiers
SMILESC1CCC2(CC1)CNCC3=C2C=CC(=C3)F
InChIInChI=1S/C14H18FN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2
InChIKeyNTMJXUXXOUGSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]: Physicochemical & Structural Profile


The compound 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 1266894-81-8) is a synthetic, fluorinated spirocyclic isoquinoline derivative with the molecular formula C14H18FN and a molecular weight of 219.30 g/mol . It features a spiro junction between a cyclohexane ring and a tetrahydroisoquinoline scaffold, with a single fluorine substituent at the 7'-position. This rigid three-dimensional architecture is characteristic of spiro compounds, which are often employed in medicinal chemistry to enhance target selectivity and improve drug-like properties relative to planar or monocyclic analogs . The compound is commercially available from multiple vendors at purities ranging from 95% to 98% for research and development applications .

Why Generic Substitution Fails: Role of 7'-Fluoro and Cyclohexane Ring


Within the spirocyclic isoquinoline class, even minor structural modifications can lead to significant shifts in biological activity, physicochemical properties, and off-target profiles. Simple substitution of the 7'-fluoro atom with hydrogen (the des-fluoro parent) or replacement of the cyclohexane ring with smaller spiro-rings (e.g., cyclobutane or cyclopropane) is not benign. Patent literature indicates that the cyclohexane-containing spiro[cyclohexane-1,4'-isoquinoline] scaffold itself confers improved binding affinity for enzymatic targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) compared to smaller ring analogs . Furthermore, the specific introduction of a fluorine atom at the 7'-position is expected to modulate key parameters including lipophilicity (LogP), metabolic stability, and molecular conformation, as elaborated in the quantitative evidence below. Procurement of a generic or near-neighbor analog without confirmatory data therefore carries a high risk of failing to replicate the target compound's specific performance profile.

7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Des-Fluoro Parent

The introduction of a fluorine atom at the 7'-position on the isoquinoline scaffold results in a measurable increase in predicted lipophilicity. The ACD/LogP value for the target compound is 3.53, compared to 3.48 for the des-fluoro analog, 2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 4562-80-5) . Although the absolute difference appears small, such increments can have a non-linear impact on critical drug properties like membrane permeability, plasma protein binding, and volume of distribution in lead optimization campaigns.

Lipophilicity Medicinal Chemistry Physicochemical Property Prediction

Greater Molecular Volume vs. Smaller Spiro-Ring Analogs

The spiro-cyclohexane scaffold in the target compound provides a substantially larger three-dimensional structure compared to its spiro-cyclobutane and spiro-cyclopropane fluorinated counterparts. The target compound has a molecular weight of 219.3 g/mol and molar volume of 196.3 cm³ . The spiro-cyclobutane analog, 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1283718-61-5), has a molecular weight of 191.25 g/mol , while the spiro-cyclopropane analog, 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1203683-68-4), has a molecular weight of 177.22 g/mol . This larger steric footprint can be critical for filling hydrophobic pockets and achieving unique selectivity profiles against closely related enzyme isoforms, as reported in patent literature for this scaffold class .

Molecular Shape Ligand Efficiency Target Selectivity

Distinct Physicochemical Profile vs. 7'-Methyl Substitution

Replacing the 7'-fluorine with a 7'-methyl group yields a closely related analog, 7'-methyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 1267472-65-0) . However, the electronic and metabolic profiles of these two substituents are fundamentally different. The fluorine atom is a weak hydrogen bond acceptor and is largely inert to oxidative metabolism, whereas the methyl group is susceptible to cytochrome P450-mediated oxidation, potentially leading to rapid metabolic clearance [1]. The target compound has a molecular weight of 219.3 g/mol and contains a single hydrogen bond donor and acceptor , while the 7'-methyl analog has a molecular weight of 215.33 g/mol . The predicted LogP difference between the fluoro and methyl analogs is minimal, but the divergence in metabolic soft spots makes them non-interchangeable in lead optimization without specific metabolic stability profiling.

Metabolic Stability Bioisosterism CYP450

Best Application Scenarios for 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]


Lead Optimization Targeting Metabolic Enzymes

When developing inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the cyclohexane-spiro scaffold has been reported to confer improved binding affinity over smaller spiro-ring analogs. Procuring the 7'-fluoro derivative is a logical step for exploring the impact of fluorine on both potency (via enhanced lipophilicity) and metabolic stability on a favorably pre-optimized scaffold . This compound serves as a focused tool for structure-activity relationship (SAR) studies where both scaffold size and halogen effects are varied systematically.

Fragment-Based Drug Discovery with Rigid 3D Cores

The spirocyclic structure provides a rigid, three-dimensional core that can access novel chemical space compared to planar aromatic systems. The 7'-fluoro substitution adds a vector for additional interactions without substantially altering the core's molecular shape. This compound is therefore well-suited for fragment elaboration strategies aiming to improve binding free energy per heavy atom (ligand efficiency) through halogen bonding or hydrophobic contacts .

Comparative Metabolic Stability Studies

For research groups investigating the metabolic fate of isoquinoline-based leads, this compound provides a direct comparator to the corresponding 7'-methyl analog. Its predicted resistance to oxidative metabolism at the 7'-position makes it an ideal negative control or stable analog in studies designed to identify metabolic soft spots and guide further structural modifications [1].

Chemical Probe Development with Defined Physicochemical Profile

The compound's calculated LogP (3.53) and molecular weight (219.3 g/mol) place it within favorable ranges for central nervous system (CNS) drug-like properties, though it is not restricted to CNS targets. This balance of lipophilicity and size, combined with its spiro-rigidity, makes it a useful scaffold for developing chemical probes where a predictable and narrow range of physicochemical properties is mandated by the project's design criteria .

Quote Request

Request a Quote for 7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.